Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone

Description

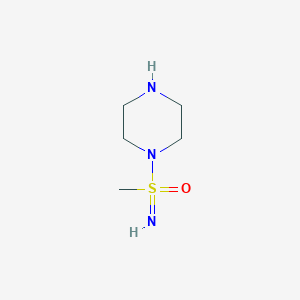

Imino(methyl)(piperazin-1-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur-centered tetrahedral core bonded to an imino group, a methyl group, and a piperazin-1-yl substituent.

Properties

IUPAC Name |

imino-methyl-oxo-piperazin-1-yl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3OS/c1-10(6,9)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQROXXTGNJGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Imino(methyl)(piperazin-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Methylphenyl Substituent ()

- Synthetic Accessibility : Higher purity (98%) suggests optimized synthesis or stability compared to other analogs.

Oxan-4-yl Substituent ()

- Structure : Oxygen-containing tetrahydropyran introduces ether functionality, reducing basicity and altering solubility profiles (e.g., increased hydrophilicity compared to aryl groups).

- Molecular Weight : Matches the 4-methylphenyl analog (163.24 g/mol), but lower purity (95%) may reflect challenges in purification or stability.

1-Methylimidazol-2-yl Substituent ()

- Molecular Weight : Higher (173.24 g/mol) due to the ethyl group and imidazole ring, which may influence pharmacokinetic properties.

Key Comparative Insights

Solubility :

- Piperazine (target compound) and imidazole substituents likely confer greater solubility in acidic media due to protonatable nitrogen atoms.

- Oxan-4-yl and 4-methylphenyl groups may reduce solubility in polar solvents.

Synthetic Yield and Purity :

- The 4-methylphenyl analog achieves 98% purity , outperforming oxan-4-yl (95%) , possibly due to fewer steric or electronic challenges during synthesis.

Biological Relevance :

- Imidazole-containing analogs (e.g., ) may exhibit enhanced interactions with enzymatic targets, whereas piperazine derivatives could modulate CNS activity due to blood-brain barrier permeability.

Research Findings and Limitations

- Data Gaps : Biological activity, melting points, and logP values are absent in the provided sources, limiting a comprehensive pharmacological comparison.

- Purity Trends : Higher purity in aryl-substituted analogs (e.g., ) suggests synthetic advantages over heterocyclic variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.